molecular formula C15H15N3O B13938801 1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

Katalognummer: B13938801
Molekulargewicht: 253.30 g/mol
InChI-Schlüssel: LVQJZYJCPITORK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is a complex heterocyclic compound that combines the structural features of benzofuran and hexahydropyrazoloazepine. Benzofuran is a fused benzene and furan ring, known for its presence in various natural products and pharmaceuticals. The hexahydropyrazoloazepine moiety adds another layer of complexity, making this compound of interest in medicinal chemistry and synthetic organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine typically involves multi-step reactions. One common approach starts with the preparation of benzofuran derivatives, which can be synthesized through various methods such as the cyclization of phenols with arylglyoxals and cyclic diketones . The hexahydropyrazoloazepine ring can be constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving catalytic processes and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the azepine ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, potentially inhibiting their activity. The hexahydropyrazoloazepine ring may contribute to the compound’s binding affinity and specificity, enhancing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is unique due to the combination of the benzofuran and hexahydropyrazoloazepine rings, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C15H15N3O

Molekulargewicht

253.30 g/mol

IUPAC-Name

1-(1-benzofuran-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine

InChI

InChI=1S/C15H15N3O/c1-2-7-13-11(5-1)9-14(19-13)18-15-12(10-17-18)6-3-4-8-16-15/h1-2,5,7,9-10,16H,3-4,6,8H2

InChI-Schlüssel

LVQJZYJCPITORK-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC2=C(C1)C=NN2C3=CC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.